1-(2-Azidoethyl)pyrrolidine

Description

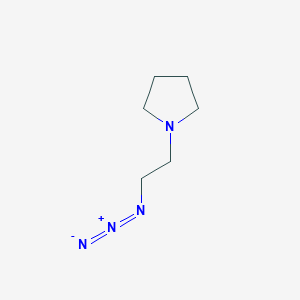

Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-9-8-3-6-10-4-1-2-5-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEOCNXROZOGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506729 | |

| Record name | 1-(2-Azidoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330646-98-5 | |

| Record name | 1-(2-Azidoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 1 2 Azidoethyl Pyrrolidine and Its Derivatives

Nucleophilic Substitution Reactions for Azide (B81097) Introduction

The most direct and common method for introducing the azide functionality is through nucleophilic substitution, where a halide is displaced by an azide ion. The choice of the leaving group, typically a bromide or chloride, can influence the reaction conditions and efficiency.

The synthesis of azides from bromoethyl precursors is a classic SN2 reaction. 1-(2-Bromoethyl)pyrrolidine (B1338501) serves as a key starting material. The bromoethyl group is a reactive alkylating agent, making it susceptible to nucleophilic attack by the azide ion.

The general reaction involves treating 1-(2-bromoethyl)pyrrolidine or its derivatives with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction progress is often monitored by techniques like thin-layer chromatography. For instance, N-alkylation of pyrrolo[2,3-d]pyrimidines with 1,2-dibromoethane, followed by treatment with sodium azide, has been used to produce the corresponding 2-azidoethyl derivatives. nih.gov

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 1-(2-Bromoethyl)pyrrolidine hydrobromide | Sodium Azide | Water | Not specified | 1-(2-Azidoethyl)pyrrolidine | Not specified |

| 7-(2-Bromoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Sodium Azide | DMF | Not specified | 7-(2-Azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 95% nih.gov |

| 9-(2-Bromoethyl)-6-chloro-9H-purine | Sodium Azide | DMF | Not specified | 9-(2-Azidoethyl)-6-chloro-9H-purine | 94% nih.gov |

This table presents data on the synthesis of azidoethyl compounds from bromoethyl precursors.

Similar to bromoethyl precursors, 1-(2-chloroethyl)pyrrolidine (B1346828) is also a viable starting material for the synthesis of this compound. Although chlorides are generally less reactive leaving groups than bromides, the reaction can be effectively carried out, often requiring slightly more forcing conditions such as higher temperatures or longer reaction times.

The reaction of 1-(2-chloroethyl)pyrrolidine hydrochloride with sodium azide in a suitable solvent system yields the desired product. scielo.org.za The choice of solvent and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | Sodium Azide | Not specified | Not specified | This compound | 63% scielo.org.za |

This table illustrates the synthesis of this compound from its chloroethyl precursor.

Nucleophilic Substitution Reactions for Azide Introduction

Ring-Opening Reactions with Azide Ion

An alternative to nucleophilic substitution on an existing ethyl side chain is the ring-opening of a strained heterocyclic ring, such as an aziridine (B145994), by the azide ion. clockss.orgwikipedia.org This method constructs the 2-azidoethylamino moiety in a single step. The regioselectivity of the ring-opening is a key consideration and is often influenced by steric and electronic factors of the aziridine substrate.

This approach is particularly useful for creating substituted azidoethylamines. For example, the ring-opening of N-activated aziridines with nucleophiles like trimethylsilyl (B98337) azide (TMSN₃) can be catalyzed by Lewis acids. wikipedia.orgacs.org The reaction proceeds via nucleophilic attack at one of the aziridine carbons, leading to the formation of a β-azidoamine. clockss.orgbeilstein-journals.org

Advanced Synthetic Strategies for Azidoethyl Pyrrolidines

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net The application of microwave irradiation to the synthesis of azidoethyl pyrrolidines and related compounds can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. organic-chemistry.org

This technique has been successfully applied to the nucleophilic substitution reactions described earlier. For instance, the synthesis of azides from alkyl halides or tosylates using sodium azide (B81097) in an aqueous medium can be efficiently promoted by microwave irradiation. organic-chemistry.org The rapid heating achieved with microwaves enhances the reaction rate, making it a more "green" and efficient alternative to conventional heating methods. mdpi.comnih.gov Research has shown that microwave-assisted synthesis can be applied to the N-alkylation of pyrrolidine-fused chlorins, demonstrating its utility in complex molecule synthesis. mdpi.com Furthermore, the synthesis of pyrrolidines through domino reactions involving azides has been effectively carried out under microwave activation. researchgate.netnih.gov

| Reaction Type | Precursor | Reagent | Conditions | Time | Yield |

| Nucleophilic Substitution | Alkyl Halides/Tosylates | Sodium Azide | Microwave, Aqueous Media | Minutes | High organic-chemistry.org |

| Domino Cyclization | γ-azido-N-tosylhydrazones, Boronic Acids | None (Catalyst-free) | Microwave Activation | Not specified | Good researchgate.netnih.gov |

| N-Alkylation | NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | Microwave, 75 °C | 5 min | Not specified nih.govmdpi.com |

This table summarizes the application of microwave-assisted synthesis in the preparation of azidoethyl pyrrolidine (B122466) derivatives.

Multi-Component Reactions for Pyrrolidine Scaffolds featuring Azidoethyl Moieties

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step. acs.orgacs.orgmdpi.comnih.gov These reactions offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. One of the most prominent MCRs for the synthesis of pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.orgresearchgate.netmdpi.com

This reaction typically involves the condensation of an α-amino acid or its ester with an aldehyde to generate an azomethine ylide in situ. This dipole then reacts with a dipolarophile, such as an activated alkene, to furnish a highly substituted pyrrolidine ring. acs.orgacs.orgnih.gov The versatility of this method allows for the synthesis of a wide range of functionalized pyrrolidines with high regio- and stereoselectivity. nih.govrsc.org

While a direct multi-component synthesis of 1-(2-azidoethyl)pyrrolidine has not been extensively reported, the principles of MCRs can be applied. A potential strategy would involve the use of a starting material already bearing the azidoethyl moiety. For instance, an aldehyde or an α-amino acid derivative containing the azidoethyl group could be employed in a three-component reaction. The general applicability of MCRs in generating diverse pyrrolidine libraries suggests that this approach holds promise for the efficient synthesis of this compound and its analogues. mdpi.comnih.govrasayanjournal.co.in

A representative three-component reaction for the synthesis of a functionalized pyrrolidine is shown in the table below. This reaction between an aldehyde, dimethyl 2-aminomalonate, and an electron-deficient alkene proceeds under mild conditions to yield the corresponding pyrrolidine. acs.org

Table 1: Example of a Three-Component Pyrrolidine Synthesis

| Aldehyde | Dipolarophile | Product Yield |

|---|---|---|

| Benzaldehyde | N-Phenylmaleimide | 95% |

| 4-Nitrobenzaldehyde | N-Phenylmaleimide | 98% |

Data sourced from a study on one-pot, three-component synthesis of highly functionalized pyrrolidines. acs.org

Transition-Metal-Free Approaches to Azidoethyl Pyrrolidines

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce cost, toxicity, and environmental impact. In the context of synthesizing pyrrolidines bearing an azidoethyl group, a notable advancement is the transition-metal-free domino reaction of γ-azido-N-tosylhydrazones with boronic acids. nih.govresearchgate.netresearchgate.net

This methodology facilitates the construction of 2,2-disubstituted pyrrolidines through a cascade process that involves the in situ formation of a diazo compound, followed by intermolecular carboborylation and subsequent intramolecular cyclization onto the azide. nih.govresearchgate.net A key advantage of this approach is its broad substrate scope, accommodating both alkyl and aryl boronic acids. nih.gov

Crucially, this method has been successfully applied to precursors that are structurally analogous to those required for the synthesis of this compound derivatives. For example, the reaction of N-tosylhydrazones derived from 2-(2-azidoethyl)-cyclopentanone and 2-(2-azidoethyl)-cyclohexanone proceeds with high diastereoselectivity to yield the corresponding cis-fused bicyclic pyrrolidine systems. nih.gov The reaction is often promoted by microwave irradiation, which can significantly reduce reaction times. researchgate.net

The general scheme for this transition-metal-free synthesis of pyrrolidines is presented below:

Table 2: Transition-Metal-Free Synthesis of Pyrrolidine Derivatives

| Starting Ketone Derivative | Boronic Acid | Product |

|---|---|---|

| γ-azido-N-tosylhydrazone | Arylboronic acid | 2-Aryl-2-substituted pyrrolidine |

| γ-azido-N-tosylhydrazone | Alkylboronic acid | 2-Alkyl-2-substituted pyrrolidine |

This table summarizes the findings from research on the domino reaction of γ-azido-N-tosylhydrazones with boronic acids. nih.govresearchgate.net

This transition-metal-free approach represents a significant step towards the sustainable and efficient synthesis of complex pyrrolidines, including those with the valuable azidoethyl functionality. nih.govx-mol.com

Synthetic Challenges and Optimization in this compound Production

Despite the advancements in synthetic methodologies, the production of this compound is not without its challenges. These can range from the handling of potentially hazardous reagents to the optimization of reaction conditions to ensure high yields and purity, particularly during scale-up. slideshare.netacs.orgnih.gov

A primary challenge lies in the inherent reactivity and potential instability of azide compounds. Azides are known to be energetic materials, and appropriate safety precautions must be taken during their synthesis and handling. Furthermore, the synthesis of pyrrolidine rings can present stereochemical challenges, and controlling the diastereoselectivity of the cyclization reaction is often a critical aspect of the synthetic design. nih.govrsc.org

Optimization of the reaction conditions is paramount to overcoming these challenges. For instance, in the context of multi-component reactions, the choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome. beilstein-journals.orgacs.org In the transition-metal-free domino reaction of γ-azido-N-tosylhydrazones, microwave irradiation has been shown to be an effective tool for accelerating the reaction and improving yields. researchgate.net

The table below outlines some common challenges in pyrrolidine synthesis and potential optimization strategies.

Table 3: Synthetic Challenges and Optimization Strategies

| Challenge | Potential Optimization Strategy |

|---|---|

| Low Reaction Yield | Optimization of reactant ratios, temperature, and reaction time. beilstein-journals.org Screening of different catalysts and solvents. acs.orgnih.gov |

| Poor Stereoselectivity | Use of chiral auxiliaries or catalysts to induce stereocontrol. nih.govrsc.org Modification of reaction conditions to favor a specific stereoisomer. |

| Management of Exothermic Reactions during Scale-up | Careful control of reagent addition rates and efficient heat dissipation. slideshare.net |

| Purification of the Final Product | Development of robust crystallization or chromatographic purification methods. nih.gov |

The successful production of this compound on a larger scale necessitates a thorough understanding of the reaction mechanism and a systematic approach to process optimization. nih.govresearchgate.netmdpi.com This includes not only the chemical reaction itself but also the work-up and purification procedures to ensure the final product meets the required specifications.

Reaction Mechanisms of this compound and its Analogs

The reactivity of this compound and related azidoethyl amines is predominantly characterized by two key reaction types: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thermal decomposition. These pathways are central to the utility of this class of compounds in various chemical syntheses.

Applications of 1 2 Azidoethyl Pyrrolidine in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The inherent functionalities of 1-(2-azidoethyl)pyrrolidine make it an ideal starting material or intermediate for the construction of various nitrogen-containing heterocyclic systems. The pyrrolidine (B122466) moiety provides a saturated, non-planar structural element common in many biologically active molecules, while the azide (B81097) group serves as a precursor to amines or as a participant in cycloaddition reactions.

Spiro[pyrrolidine-3,3′-oxindole] Construction

A comprehensive review of published scientific literature does not indicate the use of this compound as a direct building block for the construction of the spiro[pyrrolidine-3,3′-oxindole] scaffold. Methodologies for synthesizing this specific spirocyclic system predominantly utilize other azido-containing precursors, such as 3-(2-azidoethyl)oxindoles, which undergo intramolecular cascade reactions to form the desired pyrrolidine ring fused at the C3 position of the oxindole (B195798) core.

Pyrrolo[2,3-d]pyrimidine and Purine (B94841) Derivatives

The azidoethylpyrrolidine moiety has been successfully incorporated into the synthesis of complex heterocyclic systems like pyrrolo[2,3-d]pyrimidines (7-deazapurines) and purines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous nucleobases.

In a representative synthetic approach, a precursor such as 6-chloro-9H-purine is first N-alkylated with 1,2-dibromoethane. mdpi.commdpi.com The resulting 9-(2-bromoethyl) derivative is then converted to the corresponding 9-(2-azidoethyl) analogue by reaction with sodium azide. mdpi.commdpi.com This key intermediate, which now contains the azidoethyl group, can be further modified. For instance, the chloro substituent at the C6 position can be displaced by various amines, including pyrrolidine, to yield compounds like 9-(2-azidoethyl)-6-(pyrrolidin-1-yl)-9H-purine. mdpi.com This final product, which contains the complete this compound fragment attached to a purine core, serves as a versatile precursor for further derivatization, often through click chemistry reactions involving the terminal azide. mdpi.commdpi.com

A similar strategy is employed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The core heterocycle is first functionalized with a 2-bromoethyl group, which is subsequently converted to a 2-azidoethyl group. This intermediate is then used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create more complex, often dimeric, structures linked by a triazole bridge. mdpi.com

Table 1: Synthesis of 9-(2-Azidoethyl)-6-(pyrrolidin-1-yl)-9H-purine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 6-Chloro-9H-purine, 1,2-Dibromoethane | K2CO3, DMF | 9-(2-Bromoethyl)-6-chloro-9H-purine |

| 2 | 9-(2-Bromoethyl)-6-chloro-9H-purine, Pyrrolidine | - | 6-Chloro-9-(2-pyrrolidin-1-ylethyl)-9H-purine |

Azido-Pyrrolidine Derivatives in Iminosugar Synthesis

Azido-pyrrolidine derivatives are crucial intermediates in the synthesis of iminosugars, which are polyhydroxylated alkaloids that act as mimics of carbohydrates. digitellinc.com These compounds are potent inhibitors of glycosidases and glycosyltransferases, giving them significant therapeutic potential. mdpi.com

While not always starting directly from this compound, synthetic routes to complex iminosugars often involve the generation of an azido-pyrrolidine structure. For example, multivalent iminosugar clusters have been synthesized using pyrrolidine-azide derivatives as key components for coupling reactions. mdpi.com In one approach, a protected pyrrolidine derivative is functionalized with an azido-containing tether. This azido-pyrrolidine unit is then "clicked" onto a multivalent scaffold featuring multiple alkyne groups. This strategy allows for the creation of large, complex molecules with multiple iminosugar recognition motifs. mdpi.com The synthesis of monovalent reference compounds, such as specific azidoalkyl pyrrolidines, is a critical first step in these multi-step syntheses. mdpi.com

Integration into Click Chemistry Architectures

The azide group of this compound is perfectly suited for participation in "click chemistry," a term that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Formation of 1,2,3-Triazole Linkages

The CuAAC reaction between this compound and a terminal alkyne provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is a cornerstone of modern synthetic chemistry, used to covalently link different molecular fragments under mild conditions. nih.gov

The reaction proceeds by the in-situ generation of a copper(I) acetylide, which then reacts with the azide in a stepwise mechanism to form the stable five-membered triazole ring. nih.gov The resulting triazole serves as a robust and chemically stable linker, connecting the pyrrolidine-containing fragment to the alkyne-derived portion of the molecule. This methodology has been used to synthesize a vast range of compounds, from simple heterocyclic hybrids to complex bioactive molecules and materials. mdpi.commdpi.comnih.gov For example, this compound has been reacted with various ethynyl-substituted aromatic and heterocyclic compounds to create novel molecular structures. rsc.orgresearchgate.net

Table 2: Representative Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Component | Alkyne Component | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylacetylene | Cu(OAc)2, tBuOH/H2O | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine |

| This compound | Ethynylferrocene | Cu(OAc)2, Methanol (B129727) | 1-(2-(4-Ferrocenyl-1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine |

Development of Fluorescent Probes via Click Chemistry

A notable application of the CuAAC reaction involving this compound is in the development of fluorescent chemosensors. rsc.orgresearchgate.net These sensors are designed to detect specific ions or molecules through a change in their fluorescence properties.

In a key example, a novel fluorescent probe was synthesized through the Cu(I)-catalyzed Huisgen cycloaddition of this compound with 1,3-diethynyl-6-fluoroisoquinoline. rsc.orgresearchgate.net The resulting bis-triazole derivative is water-soluble and exhibits high selectivity and sensitivity for certain heavy and transition metal ions. Specifically, it shows a significant "turn-on" fluorescence response in the presence of zinc ions (Zn²⁺) and fluorescence quenching with iron (Fe²⁺) and copper (Cu²⁺) ions in aqueous solution at neutral pH. rsc.orgbohrium.com This on-off switching behavior has been proposed for the development of molecular logic gates. bohrium.com Furthermore, the probe was found to be cell-membrane permeable, enabling its use for imaging intracellular Zn²⁺. rsc.orgias.ac.in The pyrrolidine groups in the final structure contribute to the water solubility and influence the electronic properties of the sensor molecule. bohrium.com

Creation of Complex Molecular Libraries

The azidoethyl group of this compound and structurally related compounds is a key functional handle for the generation of diverse molecular libraries. This is primarily achieved through powerful cascade and multicomponent reactions that allow for the rapid assembly of intricate molecular frameworks from simple precursors.

One prominent strategy involves the use of azido-containing precursors in domino reactions to build highly substituted pyrrolidine cores. For example, research has demonstrated a transition-metal-free domino process involving the reaction of γ-azido-N-tosylhydrazones with various boronic acids. researchgate.netresearchgate.netnih.govx-mol.com This reaction proceeds under microwave activation and includes diazoalkane formation, intermolecular carboborylation, and a final intramolecular carboborylation of the azide to furnish 2,2-disubstituted pyrrolidines. researchgate.netnih.gov This method is notable for its wide scope, accommodating both alkyl and arylboronic acids, and its high diastereoselectivity when using cyclic ketone-derived N-tosylhydrazones. researchgate.netnih.gov

| Starting Materials | Reaction Type | Key Steps | Product |

| γ-Azido-N-tosylhydrazone, Boronic Acid | Domino Reaction | 1. Diazoalkane formation 2. Intermolecular carboborylation 3. Intramolecular azide carboborylation | 2,2-Disubstituted Pyrrolidine |

| 3-(2-Azidoethyl)oxindole, Aldehydes, Triphenylphosphine | Cascade Reaction | 1. Staudinger reaction 2. Aza-Wittig reaction 3. Intramolecular Mannich reaction | Spiro[pyrrolidine-3,3′-oxindole] |

Another powerful approach is the cascade transformation of 3-(2-azidoethyl)oxindoles, which are structurally analogous to this compound, to create biologically relevant spiro[pyrrolidine-3,3′-oxindoles]. researchgate.netacs.org This one-pot assembly proceeds via a sequence of Staudinger, aza-Wittig, and Mannich reactions. researchgate.netresearchgate.net The initial reaction of the azide with a phosphine (B1218219) generates an iminophosphorane (Staudinger reaction), which then undergoes an intramolecular reaction with a tethered carbonyl group (aza-Wittig) to form an imine. This intermediate is then trapped in an intramolecular Mannich reaction to construct the final, complex spirocyclic system with high diastereoselectivity. researchgate.netacs.org The ability to use building blocks like these to rapidly construct complex, three-dimensional molecules is crucial for exploring new areas of chemical space in drug discovery programs. illinois.edu

Furthermore, the azide group is a well-established precursor for 1,2,3-triazole synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound can be readily coupled with a diverse range of terminal alkynes to generate libraries of triazole-linked pyrrolidine derivatives. scielo.org.zamdpi.com

Precursor for Other Nitrogen-Containing Compounds

The azide functionality of this compound allows it to serve as a versatile precursor for a variety of other nitrogen-containing compounds through transformations such as amination and subsequent derivatization.

Amination Reactions

The azide group is a latent form of an amine. One of its most fundamental transformations is its reduction to a primary amine, which can be achieved chemoselectively using various reagents, such as dichloroborane–dimethyl sulfide (B99878) (BHCl2·SMe2), which shows high selectivity for azides over other reducible functional groups. researchgate.net The reduction of this compound yields 1-(2-aminoethyl)pyrrolidine, a useful diamine intermediate. sigmaaldrich.com

Moreover, the azide group can participate directly in C–H amination reactions to form new heterocyclic rings. While these are often intramolecular cyclizations of a longer alkyl azide chain to form a pyrrolidine ring, the underlying principle demonstrates the azide's capacity for nitrene insertion. rsc.orgnih.govrecercat.cat Catalytic systems, often employing cobalt or ruthenium, facilitate the intramolecular C-H bond amination of aliphatic azides to produce various N-heterocycles, including pyrrolidines. nih.govscispace.com These reactions proceed through a nitrene intermediate that inserts into a C-H bond, providing an efficient, atom-economical route to saturated nitrogen heterocycles. recercat.catnih.gov

Synthesis of N-Substituted Pyrrolidines

The true synthetic utility of this compound as a precursor is realized in the subsequent reactions of the compounds formed from its azide group.

As mentioned, the reduction of the azide provides 1-(2-aminoethyl)pyrrolidine. sigmaaldrich.com This primary amine is a nucleophile that can be readily functionalized to create a vast library of new N-substituted pyrrolidines. For instance, it can undergo condensation with aldehydes and mercaptocarboxylic acids in a one-pot, three-component reaction to synthesize novel series of thiazolidin-4-ones and thiazinan-4-ones, which have been explored as potential acetylcholinesterase inhibitors. nih.gov

Computational and Theoretical Investigations of 1 2 Azidoethyl Pyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic structure and properties of 1-(2-Azidoethyl)pyrrolidine. sumitomo-chem.co.jpthaiscience.info DFT methods have been employed to investigate the compound's ground state, thermodynamic stability, and role in various chemical reactions. dtic.milresearchgate.netacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. libretexts.orgkg.ac.rs The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). irjweb.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. kg.ac.rsdergipark.org.tr

For this compound, the HOMO is expected to be localized on the azide (B81097) group and the nitrogen atom of the pyrrolidine (B122466) ring, which are the most electron-rich areas. The LUMO, conversely, would be associated with the antibonding orbitals of the azide moiety. The interaction between these frontier orbitals governs the compound's behavior in chemical reactions, such as the well-known azide-alkyne cycloaddition. masterorganicchemistry.com A smaller HOMO-LUMO gap generally implies higher reactivity. thaiscience.info

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. libretexts.org | Likely localized on the azide and pyrrolidine nitrogen, indicating nucleophilic centers. |

| LUMO | Lowest Unoccupied Molecular Orbital; most accessible empty orbital, acts as an electron acceptor. libretexts.org | Associated with the azide group, indicating the site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. kg.ac.rs | A smaller gap suggests higher reactivity, particularly for cycloaddition reactions. |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on a molecule's surface. core.ac.uk MEP maps are used to predict how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov Red-colored regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions signify positive potential (electron-poor, electrophilic sites). thaiscience.info

In this compound, MEP analysis would highlight the terminal nitrogen atoms of the azide group and the nitrogen of the pyrrolidine ring as areas of negative potential, making them susceptible to attack by electrophiles. researchgate.net The regions around the hydrogen atoms and the central nitrogen of the azide would likely show positive potential. This analysis is crucial for understanding receptor-drug recognition and predicting sites for chemical reactions. core.ac.uknih.gov The MEP can reveal important spatial requirements for a molecule to form stable complexes. nih.gov

DFT calculations are a reliable method for estimating the thermochemical properties of molecules, which are essential for assessing their energy content and stability. dtic.mil For energetic materials like azides, properties such as the enthalpy of formation are of particular interest.

A study utilizing a DFT-based "atom-equivalent" (AE) approach estimated the gas-phase enthalpy of formation (ΔHf°(298)) for this compound. dtic.mil These theoretical predictions can be compared with experimental data or used when experimental values are unavailable. Additionally, DFT combined with a Polarizable Continuum Model (DFT/PCM) has been used to estimate Henry's Law Constants, which are important for assessing the environmental transport and fate of the compound. dtic.milresearchgate.net These calculations suggested that the volatilization of this compound from water would be negligible. dtic.milresearchgate.net

Table 2: Estimated Thermochemical Data for this compound

| Property | Method | Estimated Value | Reference |

| Gas-phase Enthalpy of Formation (ΔHf°(g, 298 K)) | B3LYP/6-31G(d) | 68.7 kcal/mol | dtic.mil |

| Enthalpy of Vaporization (ΔHvap(298 K)) | Correlation | 13.5 kcal/mol | dtic.mil |

| Henry's Law Constant (HLC) | DFT/PCM | Significantly lower than HENRYWIN estimates | dtic.milresearchgate.net |

DFT is an invaluable tool for exploring the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. sumitomo-chem.co.jpresearchgate.net For this compound, this includes studying its thermal decomposition and its participation in cycloaddition reactions.

Studies on analogous molecules, such as 2-azido-N,N-dimethylethanamine (DMAZ), show that thermal decomposition can proceed through several pathways, including N–N₂ bond fission to form a nitrene intermediate. researchgate.netacs.org DFT calculations can determine the activation energies for these different paths, revealing the most likely decomposition mechanism. acs.org Similarly, DFT has been used to investigate the stereoretentive ring contraction of pyrrolidines, a process that involves the formation of 1,4-biradical intermediates after the release of N₂. nih.gov The reaction between a γ-azido-N-tosylhydrazone and a boronic acid to form pyrrolidines has also been supported by DFT computations, which detail a domino process involving the intramolecular carboborylation of the azide. uniovi.es

Ab Initio Calculations for Mechanistic Insights

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are also used to study pyrrolidine-containing compounds. These methods, often used in conjunction with DFT, can provide highly accurate results for smaller systems or serve as benchmarks for DFT functionals. acs.org

For instance, ab initio calculations have been used to investigate the pseudorotation and conformational stability of the pyrrolidine ring itself. rsc.org These studies show that electron correlation is important for accurately describing the conformational preferences of the ring. rsc.org For reaction mechanisms, such as the thermal decomposition of related azides, high-level ab initio methods like QCISD(T) are used to refine the energies of stationary points found with DFT, leading to more accurate kinetic rate expressions. researchgate.netacs.org These insights into the fundamental structure and energy of the pyrrolidine scaffold are directly applicable to understanding the behavior of this compound.

Modeling of Azide-Alkyne Cycloaddition Pathways

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is one of the most important reactions involving this compound. organic-chemistry.orgbohrium.com Computational modeling has been instrumental in elucidating the mechanisms of both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants. organic-chemistry.orgresearchgate.net

In the copper-catalyzed reaction, DFT studies support a stepwise mechanism involving a copper acetylide intermediate, which explains the high regioselectivity for the 1,4-disubstituted triazole product. organic-chemistry.orgmdpi.com A fascinating aspect of this compound is the potential for the pyrrolidine nitrogen to act as a chelating ligand. Research has shown that azides with neighboring nitrogen donor ligands, including N-(2-azidoethyl)pyrrolidine, undergo rapid CuAAC reactions. nih.gov It is hypothesized that the ability to chelate the copper(II) catalyst, involving the pyrrolidine nitrogen and the α-nitrogen of the azide group, significantly accelerates the reaction rate. mdpi.comnih.gov

The ruthenium-catalyzed pathway (RuAAC) typically yields the 1,5-disubstituted triazole. organic-chemistry.org DFT calculations suggest this reaction proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle, followed by reductive elimination. organic-chemistry.orgresearchgate.net Modeling these pathways helps in understanding how factors like the catalyst, ligands, and azide substituents influence the reaction's outcome and efficiency. researchgate.net

Solvent Effects in Theoretical Simulations

In the computational and theoretical study of molecules like this compound, understanding the influence of the solvent is crucial as it can significantly alter molecular properties, reactivity, and the kinetics of chemical reactions. numberanalytics.comnumberanalytics.com Theoretical simulations often employ models to approximate the effects of the solvent, as explicitly including individual solvent molecules can be computationally prohibitive. wikipedia.org These models range from implicit continuum models to more complex hybrid approaches. numberanalytics.comspringernature.com

A prevalent method for modeling solvation is the Polarizable Continuum Model (PCM) . wikipedia.orgnumberanalytics.com This approach treats the solvent as a continuous, polarizable medium characterized by its dielectric constant, rather than as individual molecules. numberanalytics.com The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. numberanalytics.com This method is computationally efficient and is widely used in quantum chemistry calculations to estimate the effects of a solvent on the structure, energy, and properties of a solute. numberanalytics.comnumberanalytics.com There are different formulations of PCM, including the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM). numberanalytics.com

The Self-Consistent Reaction Field (SCRF) theory is a foundational concept often used in conjunction with continuum models. ontosight.ai This theory accounts for the polarization of the solvent by the solute's electric field. ontosight.ai The solvent, in turn, creates a "reaction field" that affects the solute's electronic structure. numberanalytics.comontosight.ai This interaction is calculated self-consistently, meaning the solute's electronic structure and the solvent's polarization are mutually adjusted until a stable solution is reached. ontosight.ai This approach is particularly important for polar or highly polarizable solutes where the interplay with the solvent is significant. ontosight.ai

Density Functional Theory (DFT) is a quantum mechanical method frequently combined with these solvent models to investigate chemical systems. rsc.orgrsc.org By incorporating a PCM or other SCRF methods, DFT calculations can provide insights into reaction mechanisms and energetics in solution. rsc.orgaip.org For instance, in the study of related azido (B1232118) compounds, theoretical models have been adjusted to account for solvation. The thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ), a compound structurally similar to this compound, was modeled using self-consistent reaction field models to adjust the gas-phase reaction rate for solvation in n-dodecane.

A specific application of these theoretical methods to a compound closely related to this compound involved the estimation of Henry's Law constants for several 2-azidoethanamine hypergols. In this study, a DFT/PCM approach was used to calculate the aqueous-phase free energy of solvation for this compound, among others. Such calculations are vital for understanding the partitioning of a compound between the gas and liquid phases.

The table below presents calculated thermodynamic data for this compound and a related compound from theoretical studies.

| Compound | Method | Solvent | Calculated Property | Value |

| This compound | DFT/PCM | Aqueous | Free Energy of Solvation (ΔGsol) | Data not available in search results |

| 2-Azido-N,N-dimethylethanamine (DMAZ) | QCISD(T)//MPWB1K/SCRF | n-Dodecane | Adjusted Reaction Rate Expression | 1.11 x 10⁹ (s⁻¹)T¹·⁴⁸⁰ exp(−37.6 (kcal/mol)/RT) |

It is important to note that while these theoretical models provide valuable insights, their accuracy depends on the level of theory, the parameterization of the model, and the extent to which non-electrostatic interactions (like hydrogen bonding or dispersion forces) are accounted for. wikipedia.org For very specific solvent-solute interactions, more complex models that include a number of explicit solvent molecules in the quantum mechanical calculation, often referred to as hybrid or cluster-continuum models, may be necessary for higher accuracy. rsc.orgaip.org

Advanced Analytical Methodologies for Characterization of 1 2 Azidoethyl Pyrrolidine and Its Reaction Products

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in providing detailed information about the molecular framework and functional groups present in 1-(2-azidoethyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different sets of protons are observed. scielo.org.za The protons of the two methylene (B1212753) groups on the pyrrolidine (B122466) ring that are adjacent to the nitrogen atom appear as a multiplet around δ 2.55-2.58 ppm. scielo.org.za The other two methylene groups of the pyrrolidine ring show a multiplet in the region of δ 1.78-1.81 ppm. scielo.org.za The methylene group of the ethyl chain attached to the pyrrolidine nitrogen resonates as a triplet at approximately δ 2.69 ppm, while the methylene group directly bonded to the azide (B81097) functional group appears as a triplet at around δ 3.40 ppm. scielo.org.za

¹³C NMR spectroscopy provides further structural confirmation by identifying the unique carbon atoms in the molecule. For this compound in CDCl₃ at 100 MHz, the carbon atom of the ethyl chain attached to the azide group (CH₂N₃) shows a resonance at approximately δ 50.4 ppm. scielo.org.za The carbon atom of the ethyl chain bonded to the pyrrolidine nitrogen (NCH₂CH₂N₃) is found at about δ 56.0 ppm. scielo.org.za The two equivalent carbons of the pyrrolidine ring adjacent to the nitrogen appear at δ 54.4 ppm, and the other two equivalent carbons of the pyrrolidine ring resonate at δ 23.7 ppm. scielo.org.za

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ scielo.org.za

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₂ (Pyrrolidine, adjacent to N) | 2.55-2.58 (m, 4H) | 54.4 (2C) |

| CH₂ (Pyrrolidine) | 1.78-1.81 (m, 4H) | 23.7 (2C) |

| NCH₂CH₂N₃ | 2.69 (t, J = 6.4 Hz, 2H) | 56.0 (C) |

| NCH₂CH₂N₃ | 3.40 (t, J = 6.4 Hz, 2H) | 50.4 (C) |

Data obtained at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Infrared (IR) spectroscopy is particularly effective for identifying the presence of the azide functional group (-N₃) in this compound. The azide group exhibits a characteristic and strong absorption band due to its asymmetric stretching vibration. np-mrd.org This band typically appears in a relatively clean region of the IR spectrum, making it a reliable diagnostic tool.

For this compound, a strong and sharp absorption peak is observed at approximately 2093 cm⁻¹. scielo.org.zasun.ac.za This frequency is a hallmark of the azide functionality and confirms its successful incorporation into the pyrrolidine scaffold. np-mrd.org The region of the infrared spectrum between 1200 cm⁻¹ and 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.org

Table 2: Characteristic IR Absorption Frequency for the Azide Group

| Functional Group | Vibrational Mode | Typical Range (cm⁻¹) | Observed Frequency (cm⁻¹) in this compound |

|---|

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn confirms its elemental composition. The monoisotopic mass of this compound is 140.106196 u. chemspider.com This technique is also invaluable for identifying reaction products and potential impurities.

Chromatographic Separations (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are indispensable for the purification and separation of this compound from reaction mixtures and for monitoring the progress of reactions.

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction. ajol.info By spotting the reaction mixture on a TLC plate (e.g., Kieselgel 60) and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. ajol.info

Column Chromatography is a preparative technique used to purify this compound on a larger scale. scielo.org.za Silica Gel 60 is commonly used as the stationary phase. scielo.org.zaajol.info The choice of eluent (mobile phase) is critical for achieving good separation. For instance, in the synthesis of related triazole compounds derived from this compound, purification was achieved using column chromatography with dichloromethane (B109758) (CH₂Cl₂) and then a 5% methanol (B129727) (MeOH) in CH₂Cl₂ mixture as the eluent. ajol.info

Broader Research Contexts and Future Directions for 1 2 Azidoethyl Pyrrolidine Chemistry

Role in Synthetic Organic Chemistry Development

1-(2-Azidoethyl)pyrrolidine is a key compound in the advancement of synthetic organic chemistry, particularly in the construction of complex nitrogen-containing molecules. The pyrrolidine (B122466) ring is a common feature in many biologically active natural products and pharmaceuticals. nih.gov The presence of the azide (B81097) group allows for a variety of chemical transformations, making it a versatile tool for creating diverse molecular structures.

One of the most important applications of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This reaction is known for its high efficiency, reliability, and mild reaction conditions, making it ideal for creating complex molecules. For example, this compound has been used to synthesize a fluorescent chemosensor for detecting heavy and transition metal ions in water. rsc.orgbohrium.com This was achieved by reacting it with 1,3-diethynyl-6-fluoroisoquinoline in a CuAAC reaction. rsc.org

The azide group can also be transformed into other functional groups. For instance, it can be reduced to an amine, which can then be used in other chemical reactions. mdpi.com This flexibility allows chemists to introduce a wide range of functionalities into the final molecule. The development of new methods for synthesizing substituted pyrrolidines often involves the use of azides as key intermediates. nih.govrsc.orgorganic-chemistry.org These methods include palladium-catalyzed carboamination reactions and organocatalytic domino reactions, which allow for the creation of highly functionalized pyrrolidine derivatives with precise control over their stereochemistry. nih.govrsc.org

Potential in Material Science Applications

The unique properties of this compound also make it a promising candidate for applications in material science. The ability of the azide group to participate in click chemistry reactions allows for the straightforward functionalization of surfaces and the creation of new materials with tailored properties. smolecule.com

For example, it can be used to modify the surface of polymers or nanoparticles, introducing the pyrrolidine moiety to alter their physical or chemical characteristics. This can be useful in creating materials with specific biological activities or for developing new drug delivery systems. The rigid structure of the triazole ring formed in the CuAAC reaction can also be exploited to create materials with specific mechanical or electronic properties. acs.org

Polymeric and Nanomaterial Systems

In the field of polymeric and nanomaterial systems, this compound serves as a valuable building block for creating functional materials. smolecule.com The azide group allows for easy incorporation into polymer chains or onto the surface of nanoparticles through click chemistry. nih.gov This enables the development of materials with precisely controlled structures and properties.

Polymeric nanoparticles (PNPs) are widely studied as carriers for drug delivery systems. nih.gov By incorporating this compound into these nanoparticles, it is possible to create systems that can target specific cells or tissues, enhancing the efficacy of the delivered drug. ecancer.org The pyrrolidine ring can interact with biological targets, while the triazole linkage provides a stable connection between the nanoparticle and the targeting moiety.

Furthermore, the ability to functionalize nanomaterials with this compound opens up possibilities for creating new diagnostic tools and theranostic systems, which combine therapeutic and diagnostic capabilities in a single platform. mdpi.com For instance, gold or silver nanoparticles functionalized with this compound could be used for targeted imaging and treatment of diseases like cancer.

Emerging Methodologies in Pyrrolidine Synthesis

The synthesis of pyrrolidine derivatives is an active area of research in organic chemistry. tandfonline.com Several new methods have emerged that utilize azides as key precursors, offering efficient and versatile routes to these important heterocyclic compounds.

One such method is the intramolecular Schmidt reaction of ω-azido carboxylic acids, which provides a straightforward way to synthesize 2-substituted pyrrolidines. organic-chemistry.org Another approach involves the iron-catalyzed intramolecular amination of alkyl azides, which offers high chemo- and regioselectivity. organic-chemistry.org These methods are valuable for creating a wide range of pyrrolidine derivatives with diverse functionalities.

The use of azomethine ylides in [3+2] cycloaddition reactions is another powerful strategy for synthesizing polysubstituted pyrrolidines. acs.org These reactions allow for the direct construction of the five-membered ring with control over multiple stereocenters. Recent advancements in this area include the development of reductive methods for generating azomethine ylides from tertiary amides and lactams. acs.org

The table below summarizes some of the emerging methodologies for pyrrolidine synthesis that involve azides.

| Methodology | Description | Key Features |

|---|---|---|

| Intramolecular Schmidt Reaction | A Tf2O-promoted reaction of ω-azido carboxylic acids to form 2-substituted pyrrolidines. organic-chemistry.org | Provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org |

| Iron-Catalyzed C-H Amination | An intermolecular or intramolecular amination of sp3 C-H bonds using aryl or alkyl azides. organic-chemistry.org | High chemo- and regioselectivity, broad substrate scope. organic-chemistry.org |

| [3+2] Cycloaddition of Azomethine Ylides | A powerful method for constructing polysubstituted pyrrolidines with control over stereochemistry. acs.org | Atom-economic and allows for the formation of multiple stereocenters. acs.org |

| Cascade Staudinger/Aza-Wittig/Mannich Reactions | A one-pot synthesis of spiro[pyrrolidine-3,3'-oxindoles] from 3-(2-azidoethyl)oxindoles. acs.org | Efficient synthesis of complex spirocyclic systems. acs.org |

Future Computational Research Directions

Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules like this compound. Future research in this area could focus on several key aspects.

One promising direction is the use of density functional theory (DFT) to study the mechanisms of reactions involving this compound. acs.org For example, DFT calculations could be used to investigate the transition states of the CuAAC reaction, providing insights into the factors that control its rate and regioselectivity. mdpi.com This information could be used to design more efficient catalysts or to predict the outcomes of new reactions.

Computational methods can also be used to predict the physical and chemical properties of materials derived from this compound. For instance, molecular dynamics simulations could be used to study the behavior of polymers or nanoparticles functionalized with this compound, providing insights into their structure, dynamics, and interactions with other molecules. This could aid in the design of new materials with specific properties for applications in drug delivery, diagnostics, or other areas.

Another area for future computational research is the prediction of the thermodynamic properties of this compound and related compounds. dtic.mil This information is crucial for understanding their stability and for designing safe and efficient synthetic processes. For example, computational methods have been used to estimate the enthalpy of formation and vaporization of azide-functionalized compounds, which are important parameters for assessing their energetic properties. dtic.mil

The table below highlights some potential future computational research directions for this compound.

| Research Direction | Computational Method | Potential Impact |

|---|---|---|

| Mechanistic Studies of Cycloaddition Reactions | Density Functional Theory (DFT) | Design of more efficient catalysts and prediction of reaction outcomes. mdpi.com |

| Prediction of Material Properties | Molecular Dynamics (MD) Simulations | Design of new materials with tailored properties for various applications. |

| Thermodynamic Property Prediction | Ab initio and DFT methods | Assessment of stability and safety of synthetic processes. dtic.mil |

| Virtual Screening for Biological Activity | Docking and QSAR studies | Identification of new drug candidates and optimization of lead compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Azidoethyl)pyrrolidine, and how can reaction progress be monitored?

- Methodology : A plausible route involves nucleophilic substitution of 1-(2-chloroethyl)pyrrolidine with sodium azide in a polar aprotic solvent (e.g., DMF) under reflux. Reaction progress can be tracked via TLC using a mobile phase of ethyl acetate/hexane (1:1) and visualization under UV or iodine vapor. Post-reaction, extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, gradient elution) .

- Key Considerations : Ensure azide handling in a fume hood due to potential explosivity. Confirm product purity via H NMR (e.g., δ ~3.5 ppm for CHN protons) and FT-IR (azide stretch at ~2100 cm) .

Q. How can structural elucidation of this compound be performed?

- Analytical Workflow :

- NMR : H NMR (DMSO-d) should show pyrrolidine ring protons (δ 2.5–3.5 ppm) and azidoethyl chain protons (δ 3.0–3.7 ppm). C NMR will confirm quaternary carbons adjacent to nitrogen.

- Elemental Analysis : Match experimental %N with theoretical values (e.g., ~22% for CHN) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peak (m/z 155.2 for [M+H]) .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Use explosion-proof equipment and avoid mechanical shock due to azide instability.

- Conduct reactions in a ventilated hood with PPE (gloves, goggles).

- Store in inert atmosphere (argon) at –20°C .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for spirocyclic compound synthesis?

- Application : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked spiro[pyrrolidine-oxindole] scaffolds. Example: React with terminal alkynes (e.g., propargyl oxindoles) using CuI/ascorbate in THF/HO (1:1) at 50°C. Monitor via H NMR for triazole proton (δ 7.5–8.0 ppm) .

- Optimization : Vary catalyst loading (1–5 mol%) and solvent polarity to control regioselectivity.

Q. What strategies resolve contradictions in reaction yields during coordination polymer synthesis using this compound?

- Case Study : When synthesizing nickel(II) coordination polymers (e.g., [(μN,S-NCS){Ni(ampy)}]), inconsistent yields may arise from ligand:metal stoichiometry or counterion effects.

- Troubleshooting :

- Adjust ligand-to-metal ratio (1:1 vs. 2:1) to favor cis/trans isomerism.

- Characterize isomers via X-ray crystallography (e.g., trans isomers show distinct d-d transition bands at 550 nm) .

Q. How does solvent choice impact the stability of this compound in multicomponent reactions?

- Experimental Design : Compare degradation rates in DMSO, DMF, and acetonitrile under reflux (80°C) via H NMR.

- Findings : DMSO stabilizes the azide group longer (>24 hours) due to strong solvation, while DMF accelerates decomposition (~12 hours). Use anhydrous solvents with molecular sieves to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.